1-(1-Phenylethyl)piperazine dihydrochloride
Overview
Description
1-(1-Phenylethyl)piperazine dihydrochloride is a chemical compound with the CAS Number: 1185292-69-6. It has a linear formula of C12H20Cl2N2 . The compound is a solid at room temperature and should be stored at 2-8°C .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, which would include this compound, have been published in 2015–2020. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of this compound is 263.21 . The InChI code is 1S/C12H18N2.2ClH/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14;;/h2-6,11,13H,7-10H2,1H3;2*1H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 263.21 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Antimicrobial and Antihistamine Properties
- Antimicrobial Activity : N-(Phenethyl)piperazinyl quinolone derivatives, including those related to 1-(1-Phenylethyl)piperazine, have demonstrated antimicrobial activity against Gram-positive and Gram-negative microorganisms. These findings suggest the potential use of such compounds in addressing bacterial infections (Foroumadi et al., 2006).
- Antihistamine Applications : Cetirizine, a piperazine antihistamine that metabolizes from hydroxyzine, another member of the piperazine class, has proven effective in treating urticaria and allergic rhinitis. This demonstrates the therapeutic relevance of piperazine derivatives in allergy treatment (J. Arlette, 1991).
Serotonin Receptor Interaction
- Impact on Serotonin Binding : Certain piperazine compounds, like 1-(m-Trifluoromethylphenyl)-piperazine, have shown the ability to inhibit the binding of serotonin to brain membranes, indicating their potential role in modifying serotonin-mediated processes (Fuller et al., 1978).
Synthesis and Chemical Properties
- Synthesis Methods : Various piperazine derivatives, including those with phenylethyl groups, have been synthesized and characterized, highlighting the chemical versatility and potential for diverse applications in pharmacology and biochemistry (Mishra & Chundawat, 2019).
Dopamine Transporter Interaction
- Influence on Dopamine Transporters : Research into long-acting dopamine transporter ligands, which include phenylethyl piperazine derivatives, suggests potential therapeutic applications in treating cocaine abuse and related disorders (Hsin et al., 2002).
Mechanism of Action
Target of Action
It is known that piperazine compounds generally interact with gaba receptors .
Mode of Action
Piperazine compounds, including 1-(1-Phenylethyl)piperazine dihydrochloride, are known to act as GABA receptor agonists . This means they bind to GABA receptors, mimicking the action of the neurotransmitter GABA, which is primarily responsible for reducing neuronal excitability throughout the nervous system .
Biochemical Pathways
As a gaba receptor agonist, it can be inferred that it influences the gabaergic system, which plays a crucial role in numerous physiological and psychological processes .
Result of Action
As a GABA receptor agonist, it can be inferred that it may lead to a decrease in neuronal excitability .
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment . In case of adverse effects, symptoms may include dizziness, drowsiness, muscle weakness, tremors, abdominal cramps or pain, diarrhea, nausea, vomiting, and headache .
Properties
IUPAC Name |
1-(1-phenylethyl)piperazine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14;;/h2-6,11,13H,7-10H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRRQHYZHBBNAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCNCC2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-69-6 | |
Record name | 1-(1-phenylethyl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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